1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole-2,5-dione

説明

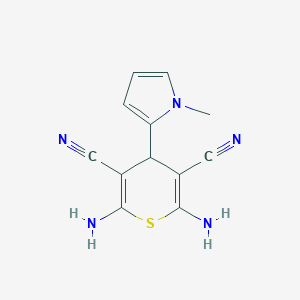

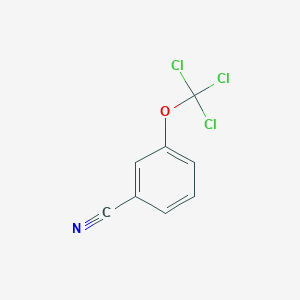

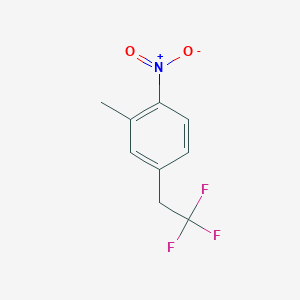

The compound is a derivative of pyrrole-2,5-dione (also known as maleimide) with a phenyl group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 3-position of the phenyl group . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is a commonly used boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound would be expected to have the planar maleimide core with the phenyl and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups extending out from the plane. The boron atom in the dioxaborolane group would be expected to be trigonal planar, with the oxygen atoms and the carbon atom of the phenyl group forming the corners of the triangle .Chemical Reactions Analysis

The boronic ester group in this compound can participate in a variety of reactions. It can undergo transmetallation with a transition metal catalyst to form a new carbon-carbon bond in a cross-coupling reaction . The maleimide group can react with nucleophiles, particularly thiols, amines, and hydroxylamines, to form covalent adducts .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the maleimide, phenyl, and boronic ester groups. It would likely be a solid at room temperature, with a relatively high melting point due to the presence of the planar and conjugated maleimide and phenyl groups .科学的研究の応用

Polymer Synthesis and Properties

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole-2,5-dione derivatives have been extensively studied for their potential in polymer synthesis. Research indicates the successful synthesis and characterization of deeply colored polymers containing isoDPP units, showing their potential for applications where color properties are crucial. These polymers were found to be soluble in common organic solvents, indicating their potential for easy processing in various industrial applications (Welterlich et al., 2012). Additionally, the synthesis of conjugated polymers based on these compounds has been demonstrated, showcasing their potential use in optoelectronic devices due to their luminescent properties and reversible color changes upon oxidation (Zhu et al., 2007).

Crystal Structure and Conformation Analysis

In-depth analysis of crystal structures and conformation of derivatives of this compound has been performed, utilizing methods like FTIR, NMR, and X-ray diffraction. These studies have provided insights into the physicochemical properties and molecular electrostatic potential of these compounds, which are essential for understanding their behavior in various applications (Huang et al., 2021).

Corrosion Inhibition

Studies have also explored the use of 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors, particularly in protecting carbon steel in acidic environments. These compounds have demonstrated significant inhibition efficiency, which increases with the concentration of the inhibitor. This application is crucial in industries where metal corrosion is a persistent challenge, and the need for efficient and cost-effective inhibitors is constantly high (Zarrouk et al., 2015).

Electronic and Optoelectronic Applications

The potential of these compounds in electronic and optoelectronic applications has been a subject of research, with studies focusing on their use in the synthesis of electron transport layers in polymer solar cells. The unique properties of the DPP backbone, such as high conductivity and electron mobility, make these derivatives promising materials for enhancing the efficiency of solar cells (Hu et al., 2015).

将来の方向性

特性

IUPAC Name |

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BNO4/c1-15(2)16(3,4)22-17(21-15)11-6-5-7-12(10-11)18-13(19)8-9-14(18)20/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUHZBAAKKUFGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole-2,5-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid](/img/structure/B1404448.png)

![4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide](/img/structure/B1404454.png)

![4-[Chloro(difluoro)methoxy]-2-fluoro-1-methyl-benzene](/img/structure/B1404457.png)

![3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1404460.png)